Comprehensive Physicochemical Profiling of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid
Comprehensive Physicochemical Profiling of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid
The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It synthesizes theoretical physicochemical principles with practical, field-proven experimental strategies.[1][2]
Technical Guide & Characterization Framework
Executive Summary & Structural Context
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS: 1936187-00-6) represents a specialized N-substituted caprolactam scaffold.[2] Structurally, it consists of a seven-membered lactam ring (azepan-2-one) functionalized with a hydroxyl group at the C3 position (alpha to the carbonyl) and an acetic acid moiety at the N1 position.[2]
In pharmaceutical development, this motif is frequently encountered as:
-
A Synthetic Intermediate: Specifically in the synthesis of peptidomimetics and lysine-mimetic protease inhibitors.[1]
-
A Degradation Product: A potential hydrolytic or oxidative impurity in the manufacturing of ACE inhibitors containing the azepinone core (e.g., analogs of Benazepril or Omapatrilat intermediates).[1]
This guide provides a rigorous framework for the physicochemical characterization, analytical separation, and stability profiling of this polar, non-chromophoric entity.[1]
Theoretical Physicochemical Profile
Before initiating wet-lab experiments, a theoretical profile establishes the boundary conditions for method development.[1]
Core Molecular Descriptors
| Property | Value / Prediction | Structural Rationale |
| Molecular Formula | C₈H₁₃NO₄ | High oxygen content relative to carbon count indicates high polarity.[2] |
| Molecular Weight | 187.19 g/mol | Low MW places it in the "fragment" space; rapid elution expected in RP-HPLC.[1][2] |
| Chiral Centers | 1 (C3 Position) | The C3-hydroxyl creates an enantiomeric pair ( |
| Chromophores | Weak / Negligible | Lacks conjugated |
Ionization and Lipophilicity (In Silico Predictions)
The molecule possesses two key ionizable sites and a permanent dipole:[1][2]
-
Carboxylic Acid (Tail): pKa
4.2 – 4.[1]6. At physiological pH (7.4), this exists almost exclusively as the carboxylate anion ( ).[1] -
Lactam Nitrogen: Non-basic due to resonance stabilization with the carbonyl.[1]
-
Hydroxyl Group: pKa > 14 (Non-ionizable in aqueous buffers).[1]
Solubility & Partitioning:
-
Predicted LogP: -0.8 to -1.2 (Highly Hydrophilic).[2]
-
Solubility: Freely soluble in water and methanol; sparingly soluble in dichloromethane or hexane.[1]
Analytical Methodologies (Method Development)
The combination of high polarity and weak UV activity makes standard C18/UV methods prone to failure (retention loss and low sensitivity).[1] The following workflows are recommended.
Separation Strategy (Chromatography)
Challenge: The molecule will elute in the void volume (
-
Primary Recommendation (HILIC):
-
Alternative (Reverse Phase):
Detection Strategy
Since the molecule lacks a benzene ring, UV detection at 254 nm is useless.[1]
-
UV at 205–210 nm: Feasible but prone to baseline drift and solvent interference.[1]
-
CAD (Charged Aerosol Detection): Excellent for this non-volatile analyte.[1] Universal response.
Visualization: Analytical Workflow
Caption: Decision matrix for analytical method development, favoring HILIC and MS/CAD detection due to polarity and lack of chromophores.
Stability & Reactivity Profile
Understanding the degradation pathways is critical for setting storage conditions and identifying impurities.[1]
Hydrolytic Degradation (Ring Opening)
The 7-membered lactam ring is thermodynamically more stable than beta-lactams (4-membered) but susceptible to acid/base hydrolysis.[2]
-
Pathway: Nucleophilic attack at the C2 carbonyl.[1]
-
Product: The ring opens to form the corresponding amino-diacid: N-(carboxymethyl)-6-amino-2-hydroxyhexanoic acid.[2]
-
Catalysis: Accelerated significantly at pH > 9.0 and pH < 2.0.[1]
Oxidation (Alpha-Hydroxyl Sensitivity)
The C3-hydroxyl group is alpha to a carbonyl.[2]
-
Risk: Oxidation to the alpha-keto lactam (2,3-dioxoazepan-1-yl acetic acid).[2]
-
Indicator: Appearance of a yellow discoloration (alpha-diketones are often colored) and a shift in UV absorption (emergence of a band at ~280-300 nm).[2]
Visualization: Degradation Pathways
Caption: Primary degradation pathways. Hydrolysis leads to ring opening; oxidation targets the C3 hydroxyl.[1]
Experimental Protocols (Self-Validating)
Protocol A: Potentiometric Determination of pKa
Objective: Accurately determine the pKa of the carboxyl tail to optimize HPLC mobile phase pH.
Materials:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]
-
0.1 M KOH (standardized).[1]
-
0.1 M HCl.[1]
-
Inert atmosphere (
purge) to prevent carbonate formation.[1]
Step-by-Step:
-
Dissolution: Dissolve ~5 mg of the compound in 20 mL of degassed water (concentration ~1.3 mM).
-
Acidification: Adjust initial pH to ~2.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M KOH in increments of 0.05 pH units until pH 11.0.
-
Data Analysis: Plot the first derivative of the pH curve (
). The inflection point at pH ~4.2–4.6 corresponds to the carboxylic acid.[1] -
Validation: Perform a blank titration (water + HCl) and subtract the background.[1] The lack of a second inflection point < 11.0 confirms the lactam nitrogen is non-basic.[1]
Protocol B: LogD Measurement (Shake-Flask Method)
Objective: Determine lipophilicity at physiological pH (7.4).[1]
Step-by-Step:
-
Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffer (pH 7.4).
-
Equilibration: Dissolve the compound in the buffer phase (
) to a target concentration of 100 µg/mL. -
Partitioning: Mix 2 mL of buffer (with compound) and 2 mL of octanol in a glass vial. Vortex for 60 minutes at 25°C.[1]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the aqueous phase by HPLC (
). -
Calculation:
Note: If , the compound is highly polar (LogD < -1), and the octanol phase must be analyzed directly to confirm mass balance.[1][2]
References
-
OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][2]
-
OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][2]
-
PubChem. (n.d.).[1][4] Compound Summary: Caprolactam Derivatives. National Library of Medicine.[1][4] Retrieved from [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006).[1] Determination of aqueous solubility and pKa values of drug candidates. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for Protocol 5.1).
Sources
- 1. Hydroxyacetone - Wikipedia [en.wikipedia.org]
- 2. (2R,3R)-N-hydroxy-N'-[(3S)-1-(2-methoxyethyl)-2-oxoazepan-3-yl]-3-(2-methylpropyl)-2-propylbutanediamide | C20H37N3O5 | CID 44305750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]
